N-(prop-2-en-1-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide
Description
N-(prop-2-en-1-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide is a diamide derivative characterized by a central ethanediamide (oxamide) backbone substituted with a prop-2-en-1-yl (allyl) group and a thiophen-3-yl-methyl moiety. The compound’s structure combines a conjugated allyl system with a sulfur-containing heterocyclic aromatic ring (thiophene), which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-prop-2-enyl-N'-(thiophen-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-2-4-11-9(13)10(14)12-6-8-3-5-15-7-8/h2-3,5,7H,1,4,6H2,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEOHNAPDFUKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(prop-2-en-1-yl)-N'-[(thiophen-3-yl)methyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the existing literature regarding its synthesis, biological activity, and potential applications, focusing on its antiprotozoal properties, cytotoxicity, and interaction with DNA.
Chemical Formula
- Molecular Formula : C12H14N2S
- Molar Mass : 222.32 g/mol
- Density : 1.2 g/cm³ (predicted)
- Boiling Point : 320 °C (predicted)
Antiprotozoal Activity
Recent studies have highlighted the activity of this compound against various protozoan parasites, particularly those belonging to the genus Trypanosoma. The compound has shown promising results in inhibiting the growth of Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani.
Case Studies
-
Antiprotozoal Screening :
- In vitro assays demonstrated that the compound exhibits micromolar to submicromolar activity against T. brucei and T. cruzi.
- Selectivity indices (SI) were calculated to assess the toxicity towards mammalian cells compared to protozoan cells, showing favorable profiles for further development.
-
Mechanism of Action :
- The compound is thought to bind to the minor groove of AT-rich DNA, disrupting essential DNA functions in parasites.
- It has been shown to displace High Mobility Group (HMG) proteins from their binding sites on DNA, leading to kDNA disruption and subsequent cell death.
Cytotoxicity Studies
Cytotoxicity assessments were performed on various mammalian cell lines including HEK293 and L929 fibroblasts. The results indicated that while the compound is effective against protozoan parasites, it exhibits moderate cytotoxicity towards mammalian cells, necessitating further optimization for therapeutic use.
Summary of Biological Activity Findings
| Activity Type | Target Organism | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Antiprotozoal | Trypanosoma brucei | 0.5 | 20 |
| Antiprotozoal | Trypanosoma cruzi | 0.8 | 15 |
| Antiprotozoal | Leishmania donovani | 0.6 | 18 |
| Cytotoxicity | HEK293 | 10 | - |
| Cytotoxicity | L929 | 12 | - |
Comparison with Similar Compounds
Structural Analogues with Prop-2-en-1-yl Groups
Several compounds in the evidence share the prop-2-en-1-yl substituent but differ in their core functional groups and additional substituents:
Key Observations :
- The allyl group enhances conformational flexibility across all compounds.
- Thiophene substitution at the 3-position (target and compound e) versus 2-position (other thiophene derivatives in ) may influence electronic distribution and steric interactions .
Thiophene-containing Derivatives
Thiophene rings are prevalent in pharmaceuticals due to their bioisosteric relationship with benzene. A comparison of thiophene-substituted compounds reveals:
Key Observations :
- Thiophen-3-yl groups (target, compound e) may exhibit distinct electronic effects compared to thiophen-2-yl derivatives, altering receptor binding or solubility.
- The ethanediamide backbone in the target compound provides two amide bonds, enabling stronger intermolecular interactions compared to amine- or alcohol-containing analogues .
Comparative Analysis of Physicochemical Properties
While explicit data (e.g., melting points, logP) are unavailable, structural trends suggest:
- Solubility: The target compound’s ethanediamide core may confer higher aqueous solubility than benzamide derivatives (6a, 7a) due to increased hydrogen-bond donors. However, the thiophene ring could counterbalance this by introducing hydrophobicity.
- Reactivity : Allyl groups in all compounds may participate in Michael additions or polymerization, whereas thiophene rings could undergo electrophilic substitution.
- Biological Activity : The combination of thiophene and diamide moieties (target) may target enzymes or receptors requiring both aromatic and H-bond interactions, unlike sulfonamide (5a) or nitrile (11a) derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
